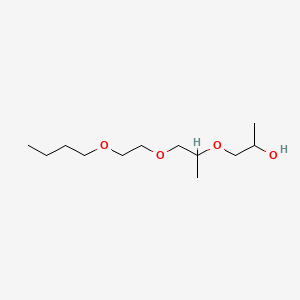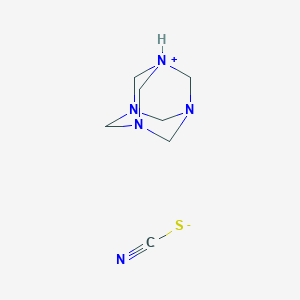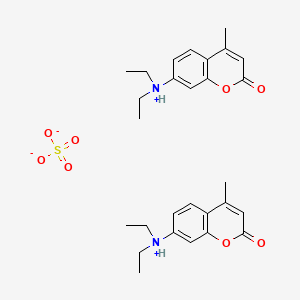
1-Eicosanol, hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Eicosanol, hydrogen phosphate is a chemical compound derived from 1-Eicosanol, a long-chain fatty alcohol. This compound is known for its unique properties and potential applications in various scientific fields. The molecular formula of 1-Eicosanol is C20H42O, and when combined with hydrogen phosphate, it forms a compound with distinct characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Eicosanol can be synthesized through the reduction of arachidic acid or its esters. The reduction process typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of 1-Eicosanol, hydrogen phosphate involves the esterification of 1-Eicosanol with phosphoric acid. This process requires precise control of temperature and pH to ensure the formation of the desired product. The reaction is typically catalyzed by acidic or basic catalysts, depending on the specific industrial setup.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Eicosanol, hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in 1-Eicosanol can be oxidized to form eicosanoic acid.
Reduction: The compound can be reduced to form eicosane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Eicosanoic acid.
Reduction: Eicosane.
Substitution: Various substituted eicosanol derivatives.
Applications De Recherche Scientifique
1-Eicosanol, hydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of surfactants, lubricants, and emulsifiers.
Mécanisme D'action
The mechanism of action of 1-Eicosanol, hydrogen phosphate involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It also interacts with specific enzymes, modulating their activity and influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
1-Octadecanol: Another long-chain fatty alcohol with similar properties but shorter carbon chain.
1-Docosanol: A longer-chain fatty alcohol with similar applications in medicine and industry.
1-Hexadecanol: A shorter-chain fatty alcohol used in similar industrial applications.
Uniqueness: 1-Eicosanol, hydrogen phosphate stands out due to its specific chain length and the presence of the hydrogen phosphate group, which imparts unique chemical and physical properties. This makes it particularly useful in specialized applications where other fatty alcohols may not be as effective.
Propriétés
Numéro CAS |
42714-98-7 |
|---|---|
Formule moléculaire |
C40H83O4P |
Poids moléculaire |
659.1 g/mol |
Nom IUPAC |
diicosyl hydrogen phosphate |
InChI |
InChI=1S/C40H83O4P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-43-45(41,42)44-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3,(H,41,42) |
Clé InChI |
XFANRJNPWHYBMX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCOP(=O)(O)OCCCCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![4-(3,3-Dimethylbicyclo[2.2.1]hept-2-YL)-2-ethyl-2-buten-1-OL](/img/structure/B12676585.png)

